Prucalopride Hydroxy Impurity
Description
Classification of Pharmaceutical Impurities in Active Pharmaceutical Ingredients
The International Council for Harmonisation (ICH) provides guidelines for the classification of impurities in new drug substances. ich.orgjpionline.org These impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. chemass.siich.org
Process-related impurities are substances that arise during the manufacturing process of the API. These can include unreacted starting materials, by-products from side reactions, intermediates, and residues of reagents, ligands, or catalysts. ich.org The formation of these impurities is a direct consequence of the synthetic route used to produce the drug substance.
Degradation products are impurities that form when the API is exposed to various environmental factors over time. These factors can include light, heat, humidity, and changes in pH, leading to photodegradation, thermal degradation, or hydrolysis. Identifying and quantifying these degradation products is essential for maintaining the stability and integrity of the drug throughout its shelf life. pharmaffiliates.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis of an API. chemass.siich.org Since many of these solvents are toxic, their levels in the final drug product are strictly controlled according to ICH Q3C guidelines. chemass.si Solvents are categorized into classes based on their toxicity, with specific limits set for each. chemass.si
Elemental Impurities: These are traces of metals that can be introduced into the drug product from various sources, including raw materials, catalysts, and manufacturing equipment. chemass.si Regulatory guidelines, such as ICH Q3D, mandate a risk-based approach to control these impurities. slideshare.net
Overview of Prucalopride (B966) Hydroxy Impurity within the Pharmaceutical Impurity Landscape
Prucalopride is a selective serotonin (B10506) 5-HT4 receptor agonist. As with any pharmaceutical compound, its synthesis and storage can lead to the formation of impurities. Prucalopride Hydroxy Impurity is a known impurity associated with Prucalopride. chemicea.compharmaffiliates.comsynzeal.com Understanding its formation and characteristics is a key aspect of ensuring the quality of Prucalopride-containing drug products.
Role of Impurity Reference Standards in Pharmaceutical Research and Development
Impurity reference standards are highly purified compounds used as benchmarks in analytical testing. simsonpharma.comzamann-pharma.com They are essential for the identification, quantification, and control of impurities in pharmaceutical products. pharmaffiliates.comlgcstandards.com These standards are used to validate analytical methods, calibrate instruments, and ensure the accuracy and consistency of quality control testing. simsonpharma.comzamann-pharma.com By comparing a drug substance to a well-characterized reference standard, manufacturers can confirm the identity, purity, and strength of their product, thereby ensuring it meets regulatory requirements and is safe for patient use. synthinkchemicals.comgmpsop.com
Compound Information Table
| Compound Name |
| Prucalopride |
| This compound |
| Prucalopride Succinate |
| Benzene |
| Carbon tetrachloride |
| 1,1-Dichloroethane |
| 1,2-Dichloroethylene |
| 1,1,1-Trichloroethane |
| Methanol (B129727) |
| Pyridine |
| Toluene |
| N,N-dimethylformamide |
| Acetonitrile (B52724) |
This compound Data
| Parameter | Value |
| Chemical Name | 4-amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide |
| Molecular Formula | C₁₈H₂₆ClN₃O₄ |
| Molecular Weight | 383.87 g/mol |
| CAS Number | 1900715-97-0 |
| Category | Impurity |
Properties
Molecular Formula |
C₁₈H₂₆ClN₃O₄ |
|---|---|
Molecular Weight |
383.87 |
Origin of Product |
United States |
Formation Pathways and Degradation Mechanisms of Prucalopride Hydroxy Impurity
Forced Degradation Studies of Prucalopride (B966) Leading to Impurity Formation
Forced degradation, or stress testing, is a crucial step in pharmaceutical development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. Studies on prucalopride have revealed its susceptibility to degradation under specific stress conditions, leading to the formation of various impurities, including the Prucalopride Hydroxy Impurity.
Acidic Hydrolysis-Induced Degradation Profiles
Prucalopride has demonstrated significant degradation under acidic conditions. Research has shown that when subjected to strong acidic environments, such as 5 N HCl at elevated temperatures (75°C), prucalopride undergoes hydrolysis, resulting in the formation of two primary degradation products. While initial, milder acidic conditions (0.1 N HCl at room temperature) did not induce degradation, increasing the acid strength and temperature was necessary to achieve significant breakdown of the parent drug. The progression of degradation under increasingly harsh acidic conditions underscores the importance of pH control in the formulation and storage of prucalopride-containing products.
Oxidative Stress-Induced Degradation Pathways
Oxidative conditions have been identified as another critical factor in the degradation of prucalopride. nih.gov Exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of degradation products. Studies have indicated that under oxidative stress, two major degradation products are formed. nih.gov The vulnerability of prucalopride to oxidation highlights the need to protect the drug substance from oxidative environments during its shelf life. A Chinese patent describes a method for synthesizing 4-amino-5-chloro-2-hydroxy-N-(1-(3-methoxypropyl) piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, the chemical name for this compound, through an oxidation reaction, further solidifying its identity as an oxidative degradant. google.com
Evaluation of Stability under Neutral, Basic Hydrolysis, Photolytic, and Thermal Stress Conditions
In contrast to its instability in acidic and oxidative environments, prucalopride has been found to be remarkably stable under several other stress conditions. nih.gov Investigations have shown that the drug remains stable when subjected to neutral hydrolysis (refluxing in water), and basic hydrolysis (using sodium hydroxide). Furthermore, exposure to photolytic (UV and fluorescent light) and thermal stress (dry heat) did not result in significant degradation of prucalopride.
| Stress Condition | Conditions | Observation |
| Acidic Hydrolysis | 5 N HCl, 75°C, reflux for 27.30 hours | Significant degradation, formation of two major degradation products. |
| Oxidative Stress | 3% H2O2, 42 hours | Vulnerable to oxidation, formation of two degradation products. |
| Neutral Hydrolysis | Water, 70°C, reflux for 24 hours | Stable. |
| Basic Hydrolysis | 0.1 N NaOH in Methanol (B129727), 60°C, reflux for 24 hours | Stable. |
| Photolytic Stress | 1.2 x 10^6 lux hours (fluorescence) and 200 W h/m^2 (UV) | Stable. |
| Thermal Stress | 105°C, 48 hours (solid state) | Stable. |
Identification of this compound as a Specific Degradation Product
Advanced analytical techniques, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS), have been instrumental in identifying the specific degradation products of prucalopride. nih.gov Through these methods, the molecular formulas and fragmentation patterns of the impurities can be determined, allowing for their structural elucidation. The this compound, chemically identified as 4-amino-5-chloro-2-hydroxy-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, has been confirmed as a degradation product arising from these stress studies. google.com
Proposed Mechanistic Interpretations of Hydroxy Impurity Formation
The formation of the this compound is believed to occur through the oxidation of the dihydrobenzofuran ring of the prucalopride molecule. The introduction of a hydroxyl group at the 2-position of this ring system is a plausible oxidative transformation. This is supported by a patent detailing the synthesis of this specific impurity via an oxidation reaction. google.com The exact mechanism likely involves the generation of reactive oxygen species from the oxidizing agent, which then attack the electron-rich dihydrobenzofuran moiety.
Considerations for Process-Related Formation of Hydroxy Impurities during Synthesis
Beyond degradation, impurities can also be introduced during the manufacturing process of the active pharmaceutical ingredient. These are known as process-related impurities and can arise from starting materials, intermediates, reagents, or side reactions. While forced degradation studies confirm the formation of this compound under stress conditions, it is also conceivable that oxidative conditions during certain steps of the prucalopride synthesis could lead to its formation as a process-related impurity. Therefore, careful control of the synthetic process, including the exclusion of excessive oxidizing agents and the use of appropriate purification techniques, is crucial to minimize the presence of this and other impurities in the final drug substance.
Synthetic Methodologies for Prucalopride Impurities Academic Synthesis for Research and Reference
Strategies for the Chemical Synthesis of Prucalopride (B966) Impurity Reference Standards
The synthesis of reference standards for Prucalopride impurities is fundamental to maintaining drug quality. These impurities can be categorized as process-related, arising from the manufacturing process, or degradation products that form during storage and handling. To effectively control these impurities, high-purity reference standards are required.
One primary strategy is forced degradation , where the drug substance is subjected to harsh conditions such as strong acids, bases, oxidants, high temperatures, and photolytic stress to intentionally produce degradation products. Studies on Prucalopride have shown it to be susceptible to degradation under acidic and oxidative conditions. The degradation products formed can then be isolated, characterized, and used as reference materials.
The second major strategy is direct chemical synthesis . This approach involves designing a specific chemical pathway to build the impurity molecule from known starting materials. This method offers greater control over the final product and is often necessary when the impurity is not readily formed through forced degradation or when larger quantities are needed. For complex molecules like Prucalopride Hydroxy Impurity, this may involve multi-step syntheses leveraging advanced organic chemistry techniques.
Specific Chemical Routes for this compound Synthesis
The synthesis of this compound, where a hydroxyl group is introduced onto the parent molecule, requires specific chemical transformations. The precise location of the hydroxyl group defines the specific impurity isomer, for instance, hydroxylation on the benzofuran (B130515) ring system or on the N-propyl side chain.
Hydrogenation reduction is a powerful and common technique in organic synthesis, typically used to reduce functional groups like alkenes, alkynes, carbonyls, and nitro groups. While this method is documented for producing other Prucalopride impurities, such as dechlorinated derivatives via catalytic hydrogenation with Palladium on carbon (Pd/C), its direct application to form a hydroxy impurity from Prucalopride itself is less direct.
Theoretically, a hydrogenation approach could be employed to synthesize a hydroxy impurity if a suitable precursor containing a reducible functional group (e.g., a ketone or aldehyde) at the desired hydroxylation site were available. For example, reducing a keto-prucalopride analogue would yield the corresponding hydroxy impurity. However, specific literature detailing this route for the this compound is not prominently available.
Catalytic methods provide a more direct route for the generation of specific hydroxy impurities. A patented method describes the synthesis of a specific isomer, 4-amino-5-chloro-2-hydroxy-N-(1-(3-methoxypropyl) piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, through a catalytic oxidation reaction starting from Prucalopride.
This process utilizes a "one-pot" method employing a combination of catalysts to achieve the hydroxylation on the dihydrobenzofuran ring. The reaction provides a high-purity reference substance that is crucial for detection and content control in Prucalopride products. Key reagents and conditions for this catalytic synthesis are detailed in the table below.
| Parameter | Description |
| Starting Material | 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidyl]-7-benzofuran carboxamide (Prucalopride) |
| Catalysts | N-hydroxyphthalimide, Dibutylhydroxytoluene (BHT), Tetramethylpiperidine nitroxide (TEMPO) |
| Reaction Type | Oxidation |
| Outcome | Synthesis of 4-amino-5-chloro-2-hydroxy-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide |
| Advantages | Provides a high-purity reference standard with high yield and a short reaction time. |
Purification Techniques for High-Purity Impurity Standards
Following the synthesis or isolation of a Prucalopride impurity, rigorous purification is necessary to achieve the high-purity standard required for analytical applications. The most common and effective technique for purifying pharmaceutical impurities is High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC.
Research studies have developed robust Reverse-Phase HPLC (RP-HPLC) methods capable of separating Prucalopride from its various process-related and degradation impurities. These methods can be adapted for purification purposes. Key parameters from published analytical methods, which would form the basis for a preparative purification method, are outlined below.
| Parameter | Method 1 | Method 2 |
| Stationary Phase (Column) | Waters Xbridge-C8 (150mm x 4.6mm, 3.5µm) | Grace C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20mM Ammonium Bicarbonate Buffer | 0.02 M Potassium Dihydrogen Phosphate |
| Mobile Phase B | Acetonitrile (B52724): Methanol (B129727) (80:20 v/v) | Acetonitrile |
| Elution Mode | Gradient Elution | Isocratic (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not Specified | 277 nm |
In addition to chromatographic techniques, classical methods such as recrystallization can be employed, particularly for purifying solid intermediates or the final impurity product. The choice of solvent is critical, and solvents such as N,N-dimethylformamide (DMF) or alcohols may be suitable, depending on the solubility characteristics of the specific hydroxy impurity.
Advanced Analytical Methodologies for Prucalopride Hydroxy Impurity Characterization and Quantification
Chromatographic Separation Techniques for Impurity Profiling
Chromatographic techniques are fundamental for separating the Prucalopride (B966) Hydroxy Impurity from the active pharmaceutical ingredient (API) and other related substances. The choice of method and its parameters are critical for achieving the necessary resolution and sensitivity for accurate impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Prucalopride and its impurities. Method development for resolving the Prucalopride Hydroxy Impurity typically involves a reverse-phase approach. A robust, stability-indicating HPLC method has been developed to separate Prucalopride from its degradation products and process-related impurities. nih.gov
Initial development may involve screening different columns and mobile phases to achieve optimal separation. impactfactor.org For instance, methods have been successfully developed using C8 and C18 columns. impactfactor.org The mobile phase often consists of a buffered aqueous solution and an organic modifier like a mixture of acetonitrile (B52724) and methanol (B129727). nih.gov UV detection is commonly employed, with wavelengths around 225 nm or 227 nm proving effective for detecting Prucalopride and its related compounds.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, higher speed, and greater sensitivity. ijpsjournal.com These advantages are due to the use of columns with smaller particle sizes (typically less than 2 µm). ijpsjournal.com For Prucalopride analysis, UPLC methods can substantially shorten run times while providing superior separation of impurities. researchgate.net
The application of UPLC is particularly beneficial for resolving closely related impurities, such as isomers of the this compound. A UPLC method might utilize a sub-2 µm particle column, such as a Waters Acquity BEH C8 (2.1 mm x 100 mm, 1.7 µm), to achieve efficient separation. researchgate.net The enhanced sensitivity of UPLC is also crucial for detecting and quantifying impurities at very low levels, which is a key requirement for regulatory compliance. researchgate.net
The selective separation of this compound is highly dependent on the careful optimization of several chromatographic parameters.
Stationary Phases: The choice of stationary phase is critical. While both C8 and C18 columns are used, C18 columns may offer better retention for the analytes, leading to improved peak shape. impactfactor.org A Waters Xbridge-C8 column (150mm × 4.6mm, 3.5μm) has demonstrated excellent results in terms of retention, peak shape, and resolution for Prucalopride and its impurities.
Mobile Phase Compositions: The mobile phase typically involves a combination of an aqueous buffer and organic solvents. Ammonium bicarbonate (e.g., 20mM) is a common buffer choice. nih.gov The organic phase is often a mixture of acetonitrile and methanol (e.g., 80:20 v/v), which can enhance resolution and improve peak shapes. The pH of the aqueous phase is another critical parameter that can be adjusted to optimize the retention and selectivity of the separation.
Gradient Elution Programs: A gradient elution program is frequently employed to ensure the separation of compounds with a wide range of polarities. nih.gov The gradient involves changing the proportion of the organic solvent in the mobile phase over the course of the analysis. This allows for the elution of weakly retained compounds early in the run, while providing sufficient organic strength to elute strongly retained compounds, like the API and certain impurities, with good peak shape in a reasonable time.
Table 1: Optimized HPLC Parameters for Prucalopride Impurity Analysis
| Parameter | Optimized Condition |
| Column | Waters Xbridge-C8 (150mm×4.6mm, 3.5μm) |
| Mobile Phase A | 20mM Ammonium Bicarbonate Buffer |
| Mobile Phase B | Acetonitrile: Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Elution Mode | Gradient |
Spectroscopic and Spectrometric Characterization for Structural Elucidation
While chromatography separates the impurities, spectroscopic and spectrometric techniques are required for their definitive structural identification.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the structural characterization of impurities. High-resolution mass spectrometry, particularly LC-Quadrupole Time-of-Flight (LC-QTOF-MS/MS), is used to determine the accurate mass of the impurity, which allows for the generation of its molecular formula. nih.gov For this compound, the molecular formula has been identified as C₁₈H₂₆ClN₃O₄. pharmaffiliates.com
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. researchgate.net By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. This fragmentation pattern acts as a fingerprint, helping to elucidate the structure of the impurity and pinpoint the location of the hydroxyl group. nih.gov The combination of accurate mass measurement and fragmentation data provides a high degree of confidence in the proposed structure. nih.gov
Table 2: Mass Spectrometric Data for Prucalopride and its Hydroxy Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Prucalopride | C₁₈H₂₆ClN₃O₃ | 367.87 |
| This compound | C₁₈H₂₆ClN₃O₄ | 383.87 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. researchgate.netnih.gov After an impurity such as this compound is isolated, typically by preparative HPLC, its structure is definitively confirmed using ¹H NMR and ¹³C NMR spectroscopy. nih.gov
¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum allow for the precise mapping of the proton framework of the molecule.
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. The number of signals indicates the number of non-equivalent carbons, and their chemical shifts reveal their functional group environment.
Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) provide unequivocal evidence of the molecular structure, confirming the exact position of the hydroxyl group on the Prucalopride scaffold and distinguishing it from other potential isomers. researchgate.net Pharmaceutical reference standards for Prucalopride impurities are often supplied with comprehensive characterization data, including NMR and MS, to support analytical validation and quality control. synthinkchemicals.comdaicelpharmastandards.com
Application of Other Spectroscopic Techniques (e.g., UV-Visible Spectroscopy, Infrared Spectroscopy)
Beyond chromatographic and mass spectrometric methods, other spectroscopic techniques play a vital role in the characterization of Prucalopride and its impurities, including the this compound.
UV-Visible Spectroscopy: This technique is frequently employed for the quantitative analysis of Prucalopride in bulk and dosage forms. Prucalopride exhibits maximum absorbance (λmax) in the UV region, with reported values typically around 225 nm, 226 nm, or 277 nm, depending on the solvent and analytical conditions. nih.govresearchgate.netgoogle.com While specific UV spectral data for the isolated this compound is not extensively detailed in published literature, its structural similarity to the parent compound suggests it would also absorb in this region. UV spectroscopy serves as a primary detection method in HPLC analysis, where the wavelength is optimized to detect both the active pharmaceutical ingredient (API) and its related impurities with high sensitivity.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. researchgate.net For the this compound, IR spectroscopy would be instrumental in confirming its structure by identifying key vibrational bands. The most significant difference between Prucalopride and its hydroxy impurity is the presence of an additional hydroxyl (-OH) group. Therefore, the IR spectrum of the impurity would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. This would be a clear distinguishing feature when compared to the IR spectrum of Prucalopride. Other characteristic peaks would include those for N-H stretching of the primary amine, C=O stretching of the amide, and C-O-C stretching of the ether and benzofuran (B130515) rings, which would be present in both the parent drug and the impurity. farmaciajournal.comresearchgate.net
Development and Validation of Stability-Indicating Analytical Methods
The development and validation of stability-indicating analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities, such as the this compound. jetir.org Such methods are essential for studying the stability of the drug substance under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure. nih.gov
Determination of Linearity, Accuracy, Precision, Detection Limits (LOD), and Quantitation Limits (LOQ)
Once specificity is established, the method is validated for several key parameters as per International Council for Harmonisation (ICH) guidelines. While the following data primarily pertains to methods developed for the parent drug, Prucalopride Succinate, similar validation would be required for a method intended to quantify the this compound.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of dilutions of a standard solution over a specified range.
Table 1: Representative Linearity Data for Prucalopride Analytical Methods
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|
| 50 - 150 | 0.999 | researchgate.net |
| 2 - 12 | 0.999 | google.com |
| 1 - 3 | 0.9982 |
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%).
Table 2: Example of Accuracy Results from Recovery Studies
| Spiked Level | Mean Recovery (%) | Reference |
|---|---|---|
| 50% | 100.17% | google.com |
| 100% | 99.08% | google.com |
| 150% | 98.58% | google.com |
| 110% - 130% | 100.05% - 100.90% | researchgate.net |
Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels:
Repeatability (Intra-day precision): Analysis of samples in the same laboratory, by the same analyst, on the same day.
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. Precision is reported as the Relative Standard Deviation (%RSD).
Table 3: Summary of Precision Data for Prucalopride Analysis
| Precision Type | Concentration Levels (µg/mL) | % RSD | Acceptance Criteria | Reference |
|---|---|---|---|---|
| Intra-day | Multiple | 0.482 - 1.032 | < 2% | google.com |
| Inter-day | Multiple | 0.524 - 0.797 | < 2% | google.com |
| Repeatability (n=6) | Not Specified | 0.3068 | < 2% | researchgate.net |
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for quantifying trace-level impurities. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 4: Reported LOD and LOQ Values for Prucalopride
| Parameter | Value (µg/mL) | Reference |
|---|---|---|
| LOD | 0.2 | |
| LOQ | 0.8 |
Assessment of Method Robustness and System Suitability
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the system suitability parameters remain within acceptable limits despite these changes.
Table 5: Parameters Varied for Robustness Testing of an HPLC Method
| Parameter | Deliberate Variation | Reference |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | |
| Mobile Phase Composition | ± 2% Organic Phase | |
| Wavelength | ± 1 nm |
System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as theoretical plates, tailing factor (asymmetry), and the %RSD of replicate injections are measured to ensure the chromatographic system is performing adequately.
Table 6: Typical System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Reference |
|---|---|---|
| Tailing Factor (Asymmetry) | < 2.0 | |
| Theoretical Plates | > 2000 | |
| % RSD of Peak Area (for n=5 or 6) | < 2.0% |
Regulatory Science and Quality Control Frameworks for Pharmaceutical Impurities
Adherence to International Conference on Harmonisation (ICH) Guidelines in Impurity Research
The ICH has established a comprehensive set of guidelines that are globally recognized for ensuring the quality of pharmaceutical products. Research and control of impurities, such as Prucalopride (B966) Hydroxy Impurity, are strictly guided by these principles.
ICH Q1A (R2): Stability Testing of New Drug Substances and Products
The ICH Q1A (R2) guideline is fundamental in understanding the stability profile of a drug substance like prucalopride and the formation of its degradation products, including Prucalopride Hydroxy Impurity. This guideline mandates forced degradation studies to identify potential degradation products that could arise under various stress conditions. These studies involve exposing the drug substance to conditions more severe than accelerated testing, such as high temperature, humidity, light, and varying pH levels.
For instance, stress testing on prucalopride has been conducted in accordance with ICH Q1A (R2) recommendations. These studies revealed that prucalopride is susceptible to degradation under acidic and oxidative conditions, while it demonstrates stability under basic, neutral, photolytic, and thermal stress. Such information is crucial for determining the appropriate storage conditions and shelf-life for prucalopride to minimize the formation of this compound and other degradation products.
ICH Q2 (R1): Validation of Analytical Procedures
To accurately quantify impurities like this compound, the analytical methods used must be validated according to the ICH Q2 (R1) guideline. This guideline outlines the characteristics that need to be considered for validating an analytical procedure, ensuring its reliability for its intended purpose. These characteristics include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day variation).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The validation of analytical methods for prucalopride impurities ensures that the levels of this compound can be monitored with a high degree of confidence throughout the manufacturing process and the product's shelf-life.
ICH Q3A/B/C/D: Impurities in New Drug Substances/Products, Residual Solvents, Elemental Impurities
The ICH Q3 series of guidelines provides a framework for the qualification and control of impurities.
ICH Q3A (R2): Impurities in New Drug Substances and ICH Q3B (R2): Impurities in New Drug Products establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. These thresholds are crucial for determining whether the level of this compound is acceptable from a safety perspective.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Data based on ICH Q3A/B guidelines.
ICH Q3C (R8): Impurities: Guideline for Residual Solvents provides permissible daily exposures for residual solvents in pharmaceuticals. While this compound is a degradation product, the synthesis of prucalopride may involve solvents that need to be controlled within these limits.
ICH Q3D (R2): Guideline for Elemental Impurities establishes limits for the amount of elemental impurities in drug products. The manufacturing process of prucalopride must be assessed to ensure that any potential elemental impurities are controlled according to these guidelines.
Impurity Specification Development and Control Strategies
The development of specifications for impurities like this compound is a critical step in ensuring product quality. These specifications are based on data from stability studies, toxicological assessments, and the capabilities of the manufacturing process. A control strategy is then implemented to ensure that the level of the impurity remains within the established limits.
This strategy encompasses various aspects, including:
Control of raw material quality.
Optimization of the synthetic process to minimize impurity formation.
In-process controls to monitor and control impurity levels at critical steps.
Final product testing to confirm that the impurity is within its specification.
A robust stability testing program to monitor impurity levels throughout the product's shelf-life.
Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in the control strategy, allowing for the precise detection and quantification of this compound.
Theoretical Assessment of Impurity Potential in Pharmaceutical Development
During the early stages of pharmaceutical development, a theoretical assessment of potential impurities is conducted. This involves a thorough analysis of the synthetic route of prucalopride to identify potential process-related impurities, by-products, and intermediates that could be carried over into the final drug substance.
Furthermore, the chemical structure of prucalopride is analyzed to predict potential degradation pathways. For example, the presence of hydrolysable functional groups or sites susceptible to oxidation can indicate the potential for the formation of degradation products like this compound. This theoretical assessment guides the development of analytical methods and the design of forced degradation studies.
Application of Quality by Design (QbD) Principles in Analytical Method Development for Impurities
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles to analytical method development for impurities like this compound leads to more robust and reliable methods.
The QbD approach involves:
Defining an Analytical Target Profile (ATP): This defines the performance requirements of the analytical method.
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired performance, while CMPs are the variables that can impact the CMAs.
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, column temperature) that have been demonstrated to provide assurance of quality. Operating within the design space ensures the method's performance.
Implementing a Control Strategy: This includes monitoring and controlling the CMPs to ensure the method consistently operates within its design space.
By employing QbD, the analytical method for this compound becomes more robust and less susceptible to variations, ensuring consistent and reliable results throughout the product's lifecycle.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Prucalopride hydroxy impurity in active pharmaceutical ingredients (APIs)?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV, photodiode array (PDA), or mass spectrometry (MS) detection is widely used for impurity profiling . To confirm specificity, spiking experiments with synthesized impurities (e.g., Prucalopride Impurity 38) should be performed, as per ICH Q2(R2) guidelines, to demonstrate resolution from the API and other degradation products . Structural elucidation of unknown impurities requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), supported by reference standards .
Q. What regulatory guidelines govern the characterization of this compound?
- Methodological Answer : The ICH Q3B(R2) guideline mandates identification and quantification of impurities exceeding 0.1% of the API . Analytical methods must comply with USP general chapters <1663> and <1664>, which require validation of specificity, sensitivity (limit of detection ≤ 0.05%), and precision (RSD ≤ 5%) . Pharmacopeial monographs, such as those for duloxetine, provide templates for system suitability criteria (e.g., resolution ≥ 2.0 between analyte and impurity peaks) .
Advanced Research Questions
Q. How can HPLC conditions be optimized to resolve this compound from co-eluting degradation products?
- Methodological Answer :
Mobile Phase Optimization : Adjust pH (e.g., 2.5–3.5 with phosphate buffer) and organic modifier gradient (e.g., acetonitrile vs. methanol) to enhance selectivity .
Column Selection : Use columns with different stationary phases (e.g., C18, phenyl-hexyl) to exploit hydrophobic or π-π interactions .
Temperature and Flow Rate : Elevated temperatures (40–50°C) reduce viscosity, improving peak symmetry, while lower flow rates (0.8–1.2 mL/min) enhance resolution .
Validation requires demonstrating robustness across ±10% variations in critical parameters .
Q. How should Relative Response Factors (RRF) be calculated for this compound when reference standards are unavailable?
- Methodological Answer :
- Step 1 : Synthesize the impurity in-house or procure trace amounts (e.g., 10 mg) for preliminary calibration .
- Step 2 : Determine RRF using a bracketed approach: Compare the impurity’s UV response (at λmax) to the API at equivalent concentrations. For example, if RRF < 0.8 or >1.2, apply correction factors during quantification .
- Step 3 : Validate accuracy by spiking the API with 0.1–1.0% impurity and recovering ≥90% of the spiked amount .
Q. How to address contradictory data in impurity quantification across orthogonal analytical methods (e.g., HPLC vs. GC)?
- Methodological Answer :
- Root-Cause Analysis : Assess method-specific variables (e.g., derivatization in GC may alter impurity stability) .
- Cross-Validation : Use NMR or HRMS to verify impurity identity and quantify discrepancies. For example, GC-MS may underreport non-volatile impurities .
- Statistical Reconciliation : Apply ANOVA to evaluate inter-method variability, ensuring p-values >0.05 for consistency .
Q. What strategies ensure stability-indicating capability for this compound under accelerated degradation conditions?
- Methodological Answer :
- Stress Testing : Expose the API to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (1.2 million lux-hours) conditions .
- Forced Degradation : Monitor impurity formation kinetics (e.g., hydroxy impurity increases by 0.2%/day at 40°C/75% RH) and validate method specificity using peak purity index (≥990) via PDA .
- Data Integrity : Archive raw chromatograms and spectra for audit trails, as per USP <1029> .
Q. How to establish toxicological relevance for this compound exceeding the ICH qualification threshold?
- Methodological Answer :
- Genotoxicity Assessment : Conduct Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays for impurities >0.1% .
- Structure-Activity Relationship (SAR) : Compare the impurity’s electrophilic moieties (e.g., bromo or chloro substituents) to known mutagenic alerts via software tools like Derek Nexus .
- Dose-Response Analysis : Calculate permitted daily exposure (PDE) using NOAEL (no-observed-adverse-effect-level) data from rodent studies, adjusted by safety factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
